1,2,4,4,4-Pentachloropentafluorobutane

Descripción general

Descripción

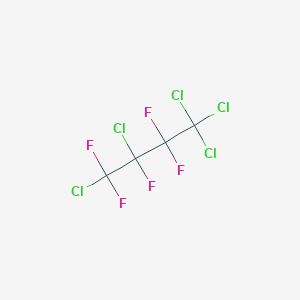

1,2,4,4,4-Pentachloropentafluorobutane is a chemical compound with the molecular formula C4Cl5F5 This compound is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone

Métodos De Preparación

The synthesis of 1,2,4,4,4-Pentachloropentafluorobutane typically involves the chlorination and fluorination of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.

Análisis De Reacciones Químicas

1,2,4,4,4-Pentachloropentafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water, it can hydrolyze to form corresponding alcohols and acids.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor for Fluorinated Compounds

1,2,4,4,4-Pentachloropentafluorobutane serves as a precursor in the synthesis of various fluorinated compounds. It can undergo dehalogenation reactions to yield valuable intermediates for pharmaceuticals and agrochemicals. For instance, when treated with zinc metal, it can produce 2-chloropentafluorobutadiene, which is useful in the synthesis of other fluorinated derivatives .

2. Halogenation Reactions

This compound is also utilized in halogenation reactions to create other perhalogenated alkanes. Its high chlorine and fluorine content allows for the production of complex halogenated structures that are essential in advanced materials and specialty chemicals .

Material Science

1. Foam Production

Due to its properties as a hydrofluorocarbon (HFC), this compound can be used as a foaming agent in the production of polyolefin and polyurethane foams. These foams are widely used in insulation materials and packaging .

2. Refrigerants

The compound has potential applications as a refrigerant in cooling systems. Its low global warming potential compared to traditional refrigerants makes it a candidate for environmentally friendly cooling solutions .

Environmental Studies

1. Impact on Climate Change

Research into the environmental impact of halogenated compounds like this compound has been significant due to their potential contribution to ozone depletion and greenhouse gas effects. Studies focus on understanding their atmospheric behavior and degradation pathways .

2. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Investigations into its bioaccumulation potential and ecotoxicity are ongoing to evaluate its environmental risks and regulatory compliance .

Case Study 1: Synthesis of Fluorinated Intermediates

In a laboratory setting, researchers utilized this compound as a starting material for synthesizing fluorinated intermediates necessary for pharmaceutical development. The process involved controlled dehalogenation using zinc metal under specific conditions to optimize yield .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of this compound in aquatic ecosystems. The findings indicated that while the compound has low acute toxicity to aquatic organisms, its long-term effects require further investigation due to its persistence and potential bioaccumulation .

Mecanismo De Acción

The mechanism of action of 1,2,4,4,4-Pentachloropentafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.

Comparación Con Compuestos Similares

1,2,4,4,4-Pentachloropentafluorobutane can be compared with other similar compounds such as:

1,1,2,3,4,4-Hexachlorobutadiene: Known for its use in industrial applications and its distinct chemical properties.

1,1,1,3,3-Pentafluorobutane: Used as a foam blowing agent and in heat exchange fluids.

2,3,3’,4,4’-Pentachlorobiphenyl: A polychlorinated biphenyl with applications in research and industry.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to its analogs.

Actividad Biológica

1,2,4,4,4-Pentachloropentafluorobutane (CAS No. 355-19-1) is a highly halogenated compound that has garnered attention due to its potential biological activity and environmental implications. This article explores its biological activity, safety profiles, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Molecular Formula : CClF

Molecular Weight : 320.3 g/mol

LogP : 4.728

These properties indicate a compound with significant hydrophobic characteristics, which can influence its biological interactions and environmental persistence.

Toxicity and Safety Information

This compound is classified among highly fluorinated substances (PFAS), which are known for their persistence in the environment and potential toxicity to living organisms. The compound's halogenated structure may contribute to its bioaccumulation and endocrine-disrupting properties.

Table 1: Summary of Toxicological Data

| Endpoint | Value/Description |

|---|---|

| Acute Toxicity | Not extensively documented |

| Chronic Toxicity | Potential endocrine disruptor |

| Environmental Persistence | High due to fluorinated nature |

| Bioaccumulation Potential | Likely high due to hydrophobicity |

Research indicates that halogenated compounds can interfere with cellular signaling pathways. Specific studies on similar compounds suggest that they may affect thyroid hormone regulation and disrupt metabolic processes.

Case Study 1: Environmental Impact Assessment

A study conducted by the Swedish Chemicals Agency highlighted the occurrence of PFAS in various environmental samples, indicating widespread contamination. The report emphasized the need for monitoring and regulation of such compounds due to their potential health risks .

Case Study 2: Human Health Risks

Research has linked exposure to PFAS with various health issues, including immune system effects and developmental problems in fetuses. A systematic review of existing literature found correlations between PFAS exposure and increased risk of certain cancers .

Research Findings

Recent studies have focused on the environmental fate of this compound. Findings suggest that while it is resistant to degradation processes, its metabolites may exhibit different biological activities that warrant further investigation .

Propiedades

IUPAC Name |

1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPPGHDQTVKTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379742 | |

| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-46-2 | |

| Record name | 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.